

Detailed Synthesis Protocol for N-[4-(phenylamino)phenyl]acetamide

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Compound of Interest

Compound Name: N-[4-(phenylamino)phenyl]acetamide

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This document provides a comprehensive guide for the synthesis of **N-[4-(phenylamino)phenyl]acetamide**, a valuable intermediate in pharmaceutical and chemical research. The protocol outlines the acetylation of N-phenyl-p-phenylenediamine (also known as 4-aminodiphenylamine) using acetic anhydride.

Reaction Principle

The synthesis involves the nucleophilic acyl substitution of the primary amino group in N-phenyl-p-phenylenediamine with the acetyl group from acetic anhydride. The reaction proceeds readily at room temperature, with the lone pair of electrons on the nitrogen atom of the amino group attacking one of the carbonyl carbons of acetic anhydride. This is followed by the elimination of an acetate ion to form the stable amide product, **N-[4-(phenylamino)phenyl]acetamide**. The reaction is typically carried out in a suitable solvent to facilitate mixing and control the reaction temperature.

Experimental Protocol

A detailed, step-by-step procedure for the synthesis of **N-[4-(phenylamino)phenyl]acetamide** is provided below.

Materials and Reagents:

- N-phenyl-p-phenylenediamine (4-aminodiphenylamine)
- Acetic anhydride
- Anhydrous ethyl acetate (or other suitable aprotic solvent like dichloromethane or tetrahydrofuran)
- Saturated aqueous sodium bicarbonate solution
- Anhydrous magnesium sulfate or sodium sulfate
- Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
- Magnetic stirrer and heating mantle
- Rotary evaporator
- Recrystallization apparatus

Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve N-phenyl-p-phenylenediamine in anhydrous ethyl acetate.
- **Addition of Acetic Anhydride:** While stirring the solution at room temperature, add acetic anhydride dropwise from the dropping funnel over a period of 15-20 minutes. An exothermic reaction may be observed.
- **Reaction:** After the addition is complete, continue to stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** Upon completion of the reaction, carefully quench the excess acetic anhydride by the slow addition of water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to neutralize the acetic acid byproduct) and brine.

- **Drying and Solvent Removal:** Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
- **Purification:** The crude **N-[4-(phenylamino)phenyl]acetamide** can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure product as a solid.

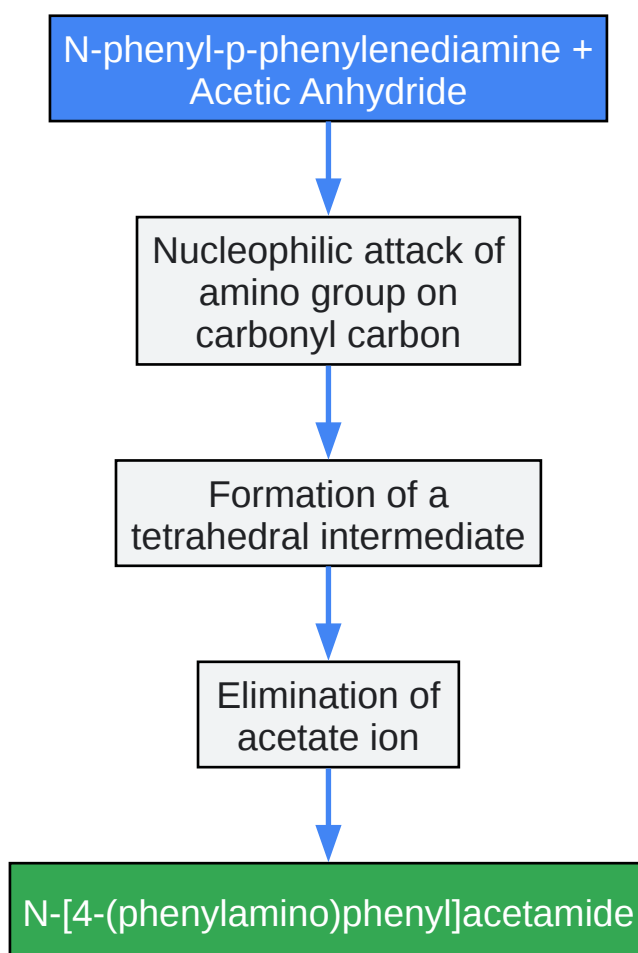
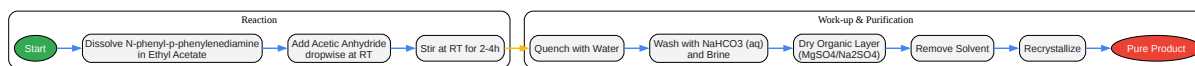
Data Presentation

The following table summarizes the key quantitative data for the synthesis of **N-[4-(phenylamino)phenyl]acetamide**.

Parameter	Value
Reactants	
N-phenyl-p-phenylenediamine	1.0 equivalent
Acetic anhydride	1.1 - 1.5 equivalents
Solvent	Anhydrous Ethyl Acetate
Reaction Temperature	Room Temperature
Reaction Time	2 - 4 hours
Product	N-[4-(phenylamino)phenyl]acetamide
Molecular Formula	C ₁₄ H ₁₄ N ₂ O
Molecular Weight	226.28 g/mol
Theoretical Yield	Dependent on the starting amount of the limiting reagent
Expected Purity (after recrystallization)	>98%

Visualizations

Synthesis Workflow Diagram



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